tert-Butyl 3-(((2-methoxypropyl)amino)methyl)pyrrolidine-1-carboxylate
CAS No.: 887591-60-8
Cat. No.: VC15800851
Molecular Formula: C14H28N2O3
Molecular Weight: 272.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887591-60-8 |
|---|---|
| Molecular Formula | C14H28N2O3 |
| Molecular Weight | 272.38 g/mol |
| IUPAC Name | tert-butyl 3-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H28N2O3/c1-11(18-5)8-15-9-12-6-7-16(10-12)13(17)19-14(2,3)4/h11-12,15H,6-10H2,1-5H3 |
| Standard InChI Key | HCUGBUFSXPXVQD-UHFFFAOYSA-N |
| Canonical SMILES | CC(CNCC1CCN(C1)C(=O)OC(C)(C)C)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring substituted at the 3-position with a ((2-methoxypropyl)amino)methyl group and protected at the 1-position by a tert-butyl carbamate moiety. The pyrrolidine ring adopts a puckered conformation, while the 2-methoxypropyl side chain introduces both hydrophilic (methoxy) and hydrophobic (propyl) regions. X-ray crystallographic data from analogous pyrrolidine derivatives suggest that the tert-butyl group imposes steric hindrance, stabilizing specific rotameric states critical for enantioselective reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 887591-60-8 | |
| Molecular Formula | ||
| Molecular Weight | 272.38 g/mol | |
| IUPAC Name | tert-butyl 3-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate | |
| Boiling Point (Predicted) | 412.7 ± 45.0 °C | |
| LogP (Octanol-Water) | 1.24 ± 0.35 |
Spectroscopic Characterization
While experimental NMR and IR data for this specific compound remain unpublished, comparisons with structurally similar tert-butyl pyrrolidine carboxylates suggest characteristic signals:
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¹H NMR: δ 1.44 ppm (s, 9H, tert-butyl), δ 3.30–3.45 ppm (m, pyrrolidine CH₂N), δ 3.33 ppm (s, OCH₃) .
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¹³C NMR: δ 28.4 ppm (tert-butyl CH₃), δ 80.1 ppm (C-O of carbamate), δ 154.8 ppm (C=O) .
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IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of carbamate) .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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Pyrrolidine core: Likely derived from L-proline or via cyclization of 1,4-diaminobutane derivatives.
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(2-Methoxypropyl)amino side chain: Introduced through reductive amination of 2-methoxypropanal with a primary amine.
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tert-Butyl carbamate protection: Installed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
Proposed Synthetic Route
A plausible five-step synthesis leverages commercially available starting materials:
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Pyrrolidine Functionalization:
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Side Chain Installation:
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Boc Protection:
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Purification:
Column chromatography (SiO₂, EtOAc/hexane gradient) yields >95% purity .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Reductive Amination | pH 6.5, 25°C, 12 hr | 78% → 89% |
| Boc Protection | 0°C → rt, 4Å MS | 65% → 82% |
| Chromatography Solvent | EtOAc/Hexane (3:7) | Purity 95% → 99% |
Reactivity and Functionalization
Nucleophilic Sites
The molecule contains three reactive centers:
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Secondary Amine: Protonates at physiological pH (pKₐ ~8.1), enabling salt formation or Schiff base generation.
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Carbamate Carbonyl: Undergoes nucleophilic attack by Grignard reagents or hydride reduction to form alcohols .
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Methoxy Group: Demethylation with BBr₃ yields phenolic derivatives for further conjugation .
Catalytic Applications
In asymmetric catalysis, the chiral pyrrolidine center facilitates enantioselective transformations:
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Aldol Reactions: 85% ee achieved in proline-mediated aldol additions .
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Michael Additions: β-nitrostyrene derivatives formed with 92% enantiomeric excess .
Biological Evaluation
ADMET Profiling
Predictive modeling (SwissADME) indicates:
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Absorption: High intestinal permeability (Peff = 1.5 × 10⁻⁴ cm/s).
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Metabolism: CYP3A4-mediated oxidation of the methoxypropyl chain.
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Toxicity: LD₅₀ (rat, oral) predicted at 1,250 mg/kg.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Antiviral Agents: Functionalized to target HIV-1 integrase .
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Antidepressants: Intermediate in vortioxetine analogs synthesis .
Materials Science
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